

SGC-CBP30 selectivity profile against other bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity Profile of SGC-CBP30

Introduction

SGC-CBP30 is a potent and selective chemical probe targeting the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[1][4] The bromodomain within CBP and p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism for tethering these coactivators to chromatin and activating gene transcription.[1][5] Given the therapeutic interest in targeting epigenetic readers, a thorough understanding of the selectivity profile of probes like SGC-CBP30 is critical for the accurate interpretation of experimental results. This guide provides a detailed overview of SGC-CBP30's selectivity against other bromodomains, supported by quantitative data, experimental protocols, and workflow diagrams.

Quantitative Selectivity Profile

SGC-CBP30 was developed to exhibit high affinity for the bromodomains of CBP/p300 while minimizing activity against other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD2, BRD3, BRD4).[6][7] The following tables summarize the binding affinities and inhibitory concentrations of **SGC-CBP30** against its primary targets and key off-targets.

Table 1: Binding Affinity (Kd) of SGC-CBP30 for Target

								1	
B	ro	m		\sim		m	$\mathbf{\Delta}$	no	
	W		u	u	u		aı		3

Target Bromodomain	Dissociation Constant (Kd) in nM	Assay Method	Reference
CBP (CREBBP)	21	Isothermal Titration Calorimetry (ITC)	[4]
CBP (CREBBP)	21	Not Specified	[7][8][9]
CBP (CREBBP)	47	Biolayer Interferometry (BLI)	[6]
p300 (EP300)	32	Not Specified	[7][8]
p300 (EP300)	38	Isothermal Titration Calorimetry (ITC)	[4]

Table 2: Inhibitory Concentration (IC50) of SGC-CBP30

Target Bromodomain	IC50 in nM	Assay Method	Reference
CBP (CREBBP)	21	Cell-free assay	[2][3]
p300 (EP300)	38	Cell-free assay	[2][3]

Table 3: Selectivity against BET Family Bromodomains

Target Bromodomain	Fold Selectivity (vs. CBP)	Dissociation Constant (Kd) in nM	Assay Method	Reference
BRD4(1)	40x	850	Not Specified	[2][6][7][8]
BRD4(2)	250x	Not Specified	Not Specified	[2][7][9]

Note: The 40-fold selectivity over BRD4(1) is a widely cited metric for SGC-CBP30.[2][7][8]

Table 4: Cel	llular Target	Engagement ar	nd Activity

Assay Description	EC50 / IC50 in μΜ	Cell Line	Assay Method	Reference
Inhibition of CBP-Histone H3.3 Interaction	0.28	HEK293	NanoBRET	[5]
Reduction in MYC Expression	2.7	AMO1	QuantiGene Plex Assay	[3]
Inhibition of Doxorubicin- Stimulated p53 Activity	1.5	RKO	Luciferase Reporter Assay	[3]

Mechanism of Action and Experimental Workflows

SGC-CBP30 functions by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This occupation prevents the bromodomain from recognizing and binding to its natural ligands—acetylated lysine residues on histone tails and other proteins. The disruption of this interaction leads to the displacement of CBP/p300 from specific chromatin loci, thereby inhibiting the assembly of transcriptional complexes and downregulating the expression of target genes.

Caption: Mechanism of **SGC-CBP30** Action.

A standard workflow for characterizing the selectivity of a bromodomain inhibitor like **SGC-CBP30** involves a tiered approach, starting with broad screening and progressing to more detailed biophysical and cellular assays.

Caption: Workflow for Bromodomain Inhibitor Selectivity Profiling.

Experimental Protocols

The quantitative data presented in this guide were generated using several well-established biophysical and biochemical techniques. The principles and general procedures for these key assays are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10] It is considered a gold standard for determining binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an interaction.[11]

- Principle: A solution of the ligand (e.g., SGC-CBP30) is titrated into a solution of the
 macromolecule (e.g., CBP bromodomain) in the sample cell of a microcalorimeter. The
 instrument measures the differential power required to maintain a zero temperature
 difference between the sample cell and a reference cell. Exothermic reactions release heat,
 while endothermic reactions absorb heat.[12]
- Methodology:
 - Sample Preparation: The bromodomain protein is purified and dialyzed extensively against the final assay buffer. SGC-CBP30 is dissolved in the same buffer to minimize heats of dilution.[13]
 - Instrument Setup: The sample cell is loaded with the protein solution (typically in the low μM range), and the injection syringe is loaded with the inhibitor solution (typically 10-fold higher concentration).[13]
 - Titration: A series of small, precise injections of the inhibitor into the protein solution is performed. The heat change after each injection is measured.
 - Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including Kd.[14]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay used to study biomolecular interactions in a high-throughput format.[15] It is frequently used to determine the IC50 of inhibitors.

• Principle: The assay relies on the proximity of two types of beads: a "Donor" bead and an "Acceptor" bead. When excited with laser light at 680 nm, the Donor bead converts ambient oxygen to a short-lived, excited singlet state. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen transfers its energy to the Acceptor bead, which then emits light at 520-620 nm. This proximity is achieved by conjugating the interacting partners (e.g., a biotinylated histone peptide and a GST-tagged bromodomain) to the beads (e.g., streptavidin-coated Donor and anti-GST-coated Acceptor). An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a loss of signal.[15]

Methodology:

- Reagent Preparation: A biotinylated histone tail peptide acetylated at a specific lysine residue is used as the substrate. The target bromodomain is expressed with an affinity tag (e.g., GST or His-tag).
- Assay Reaction: The tagged bromodomain, the biotinylated peptide, and varying concentrations of the inhibitor (SGC-CBP30) are incubated together in a microplate well.
- Bead Addition: Streptavidin-coated Donor beads and antibody-coated Acceptor beads (specific for the protein tag) are added, and the plate is incubated in the dark.
- Signal Detection: The plate is read in an AlphaScreen-capable plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
- Data Analysis: The data are plotted as signal versus inhibitor concentration, and the curve is fitted to a dose-response model to calculate the IC50 value.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[4][5] It is often used in initial screens to identify potential binders.

• Principle: The stability of a protein is reflected in its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. DSF monitors protein unfolding by measuring the fluorescence of an environment-sensitive dye (e.g., SYPRO Orange) that

binds to exposed hydrophobic regions of the unfolded protein. The binding of a stabilizing ligand, such as **SGC-CBP30**, increases the Tm of the target protein. The magnitude of this "thermal shift" (Δ Tm) is indicative of a binding event.[4]

Methodology:

- Reaction Setup: The purified bromodomain protein is mixed with the fluorescent dye in a buffer solution in the wells of a 96- or 384-well PCR plate. The inhibitor is added at a fixed concentration (e.g., 10 μM).[4]
- Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[4]
- Fluorescence Reading: Fluorescence is measured at each temperature increment.
- Data Analysis: A melting curve is generated by plotting fluorescence versus temperature.
 The Tm is the midpoint of the transition. The ΔTm is calculated by subtracting the Tm of the protein alone (DMSO control) from the Tm of the protein-inhibitor complex. A significant positive ΔTm indicates stabilization and binding.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cre-mrna.com [cre-mrna.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
- 5. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe SGC-CBP30 | Chemical Probes Portal [chemicalprobes.org]

- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SGC-CBP30, 1613695-14-9 | BroadPharm [broadpharm.com]
- 10. Isothermal titration calorimetry in drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions Part 1 |
 Malvern Panalytical [malvernpanalytical.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SGC-CBP30 selectivity profile against other bromodomains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604191#sgc-cbp30-selectivity-profile-against-other-bromodomains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com